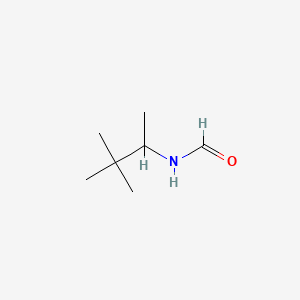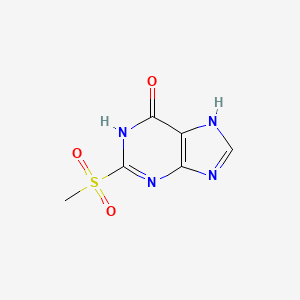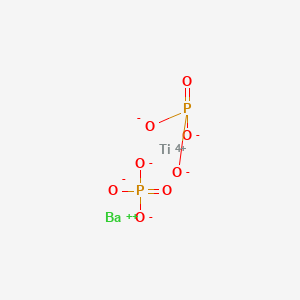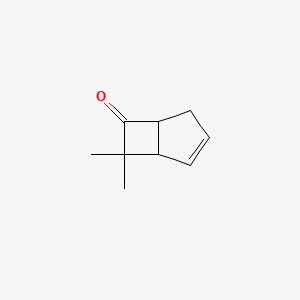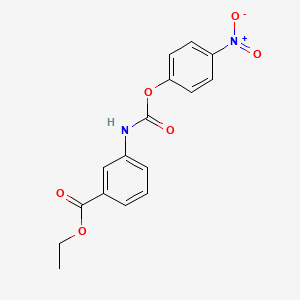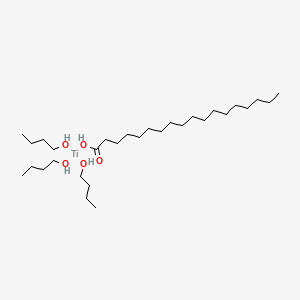
N-D-Gluconoyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-D-Gluconoyl-L-cysteine is a compound with the molecular formula C9H17NO8S. It is a derivative of L-cysteine, where the amino group is gluconoylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-cysteine typically involves the reaction of L-cysteine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the gluconoyl derivative. The process may involve the use of catalysts and specific pH conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .
Análisis De Reacciones Químicas
Types of Reactions
N-D-Gluconoyl-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the thiol group from L-cysteine and the hydroxyl groups from gluconic acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various substituents can be
Propiedades
Número CAS |
94071-03-1 |
|---|---|
Fórmula molecular |
C9H17NO8S |
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO8S/c11-1-4(12)5(13)6(14)7(15)8(16)10-3(2-19)9(17)18/h3-7,11-15,19H,1-2H2,(H,10,16)(H,17,18)/t3-,4+,5+,6-,7+/m0/s1 |
Clave InChI |
CRUSWOCJZFSQPD-CXNFULCWSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CS)C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)NC(CS)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


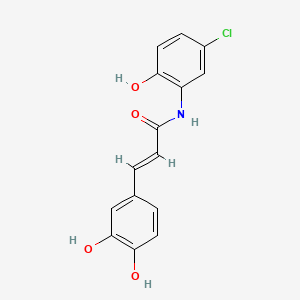
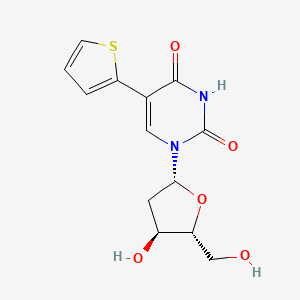

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
